Triphenylboroxin
Overview
Description
Triphenylboroxin is a useful research compound. Its molecular formula is C18H15B3O3 and its molecular weight is 311.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Triphenylboroxin is primarily used in organic synthesis, enabling the development of promising molecular architectures
Mode of Action
This compound is a derivative of boroxine, a 6-membered heterocyclic compound composed of alternating oxygen and singly-hydrogenated boron atoms . The boroxine ring is locked in a planar geometry . With the vacant p-orbital on the boron atoms, they may possess some aromatic character . This unique structure allows this compound to interact with other molecules in a variety of ways, facilitating various chemical reactions.
Biochemical Pathways
For example, it has been used in the methylation of various aryl halides through palladium-catalyzed Suzuki-Miyaura coupling reactions .
Result of Action
The primary result of this compound’s action is the synthesis of new organic compounds. Its unique structure and properties enable it to facilitate a variety of chemical reactions, leading to the creation of promising molecular architectures .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its stability under low-energy-electron interactions has been investigated, indicating an interesting energy selectivity and stability of this compound upon electron interaction . This may justify the development of recent molecular architectures containing this compound used in a wide range of applications .
Biochemical Analysis
Biochemical Properties
Triphenylboroxin plays a crucial role in the development of promising molecular architectures . The dynamic interconversion ability of boroxine cages, a characteristic feature of this compound, enables the optimization of relevant pharmacological properties in drug delivery .
Cellular Effects
Its role in the synthesis of novel 2D boroxine frameworks suggests potential impacts on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is largely based on the geometric arrangement of N-coordinated boron atoms . This arrangement allows for dynamic interconversion, which is key to its function .
Temporal Effects in Laboratory Settings
This compound exhibits interesting energy selectivity and stability upon electron interaction . This stability is reflected in the abundance of the molecular parent cation in the mass spectrum at 70 eV .
Metabolic Pathways
Its role in the synthesis of novel molecular architectures suggests potential interactions with various enzymes or cofactors .
Transport and Distribution
Its role in the development of molecular architectures suggests potential interactions with transporters or binding proteins .
Properties
IUPAC Name |
2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B3O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXGUAZBWSUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15B3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186311 | |
Record name | Boroxin, triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3262-89-3 | |
Record name | Boroxin, triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylboroxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylboroxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boroxin, triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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